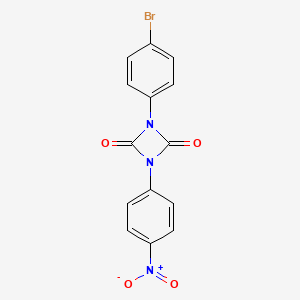
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- is a synthetic organic compound characterized by the presence of bromine and nitro functional groups attached to a uretidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate brominated and nitrated aromatic precursors with uretidinedione under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Uretidinedione, 1-(p-chlorophenyl)-3-(p-nitrophenyl)-
- 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-aminophenyl)-
Uniqueness
The unique combination of bromine and nitro groups in 2,4-Uretidinedione, 1-(p-bromophenyl)-3-(p-nitrophenyl)- imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
73840-18-3 |
|---|---|
Fórmula molecular |
C14H8BrN3O4 |
Peso molecular |
362.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(4-nitrophenyl)-1,3-diazetidine-2,4-dione |
InChI |
InChI=1S/C14H8BrN3O4/c15-9-1-3-10(4-2-9)16-13(19)17(14(16)20)11-5-7-12(8-6-11)18(21)22/h1-8H |
Clave InChI |
PIRUCMJNESTBDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
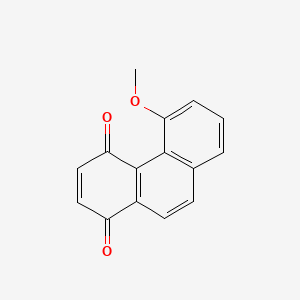
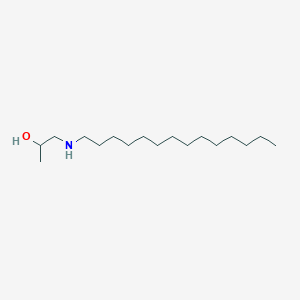
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
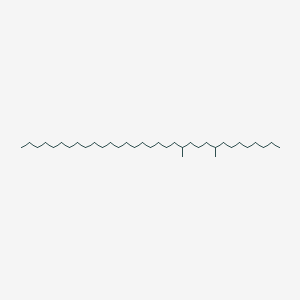
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
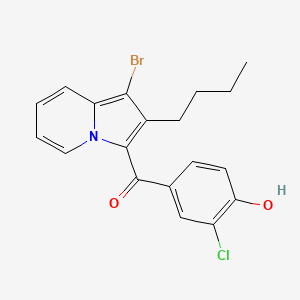
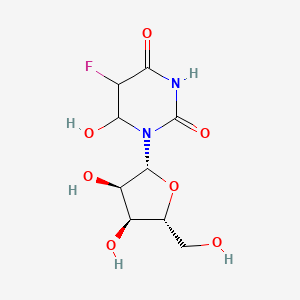
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
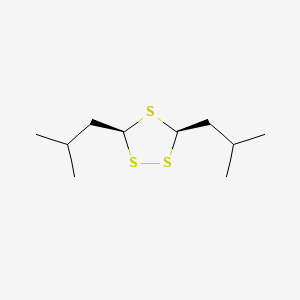
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
